2-Benzylpyrrolidine hydrochloride
Overview
Description
2-Benzylpyrrolidine hydrochloride is an organic compound belonging to the pyrrolidine family. It is characterized by a five-membered nitrogen-containing ring structure with a benzyl group attached to the second carbon. This compound is known for its significant role in medicinal chemistry and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst like squaric acid .
Industrial Production Methods: Industrial production often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in aqueous medium at elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Benzylpyrrolidine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Benzylpyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may act on gamma tubulin, influencing cellular processes such as mitosis . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the benzyl group.
Pyrrolizine: Contains an additional fused ring structure.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: 2-Benzylpyrrolidine hydrochloride stands out due to its benzyl substitution, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of selective drugs .
Properties
IUPAC Name |
2-benzylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNHTTMLFMMVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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